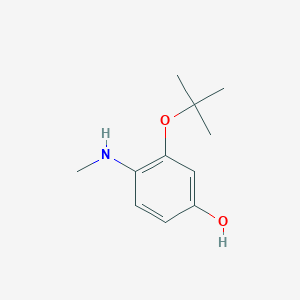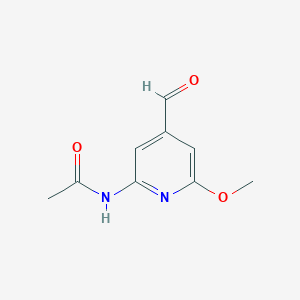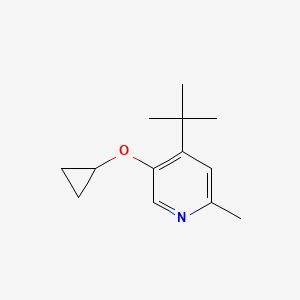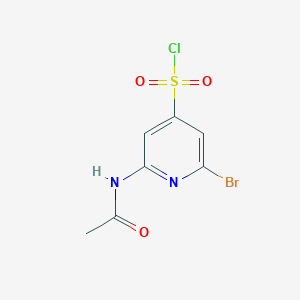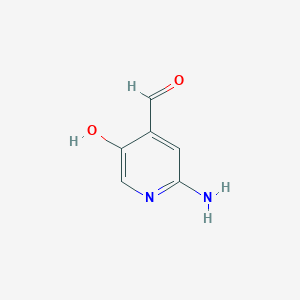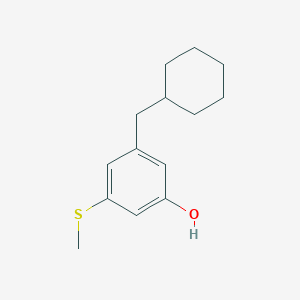
3-(Cyclohexylmethyl)-5-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-5-(methylthio)phenol is an organic compound that belongs to the class of phenols It features a cyclohexylmethyl group and a methylthio group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-5-(methylthio)phenol typically involves the following steps:
Formation of the Cyclohexylmethyl Group: This can be achieved through the alkylation of cyclohexane with a suitable alkylating agent.
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the phenol ring with a methylthio group, often using a thiolating agent such as methylthiol.
Coupling Reactions: The final step involves coupling the cyclohexylmethyl group and the methylthio group to the phenol ring under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethyl)-5-(methylthio)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-5-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethyl)-5-(methylthio)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexylmethyl and methylthio groups can enhance binding affinity and specificity. These interactions can modulate biological pathways and exert various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylphenol:
4-Methylphenol:
2-Methylphenol: Ortho-Cresol, another isomer with different properties.
Uniqueness
3-(Cyclohexylmethyl)-5-(methylthio)phenol is unique due to the presence of both cyclohexylmethyl and methylthio groups, which confer distinct chemical and biological properties compared to other methylphenols
Propriétés
Formule moléculaire |
C14H20OS |
|---|---|
Poids moléculaire |
236.37 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-5-methylsulfanylphenol |
InChI |
InChI=1S/C14H20OS/c1-16-14-9-12(8-13(15)10-14)7-11-5-3-2-4-6-11/h8-11,15H,2-7H2,1H3 |
Clé InChI |
IMQWOQIDRRFHHM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1)O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
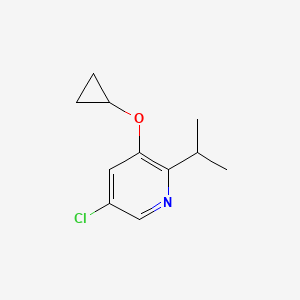
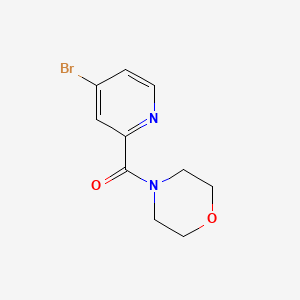
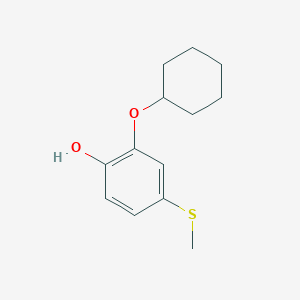
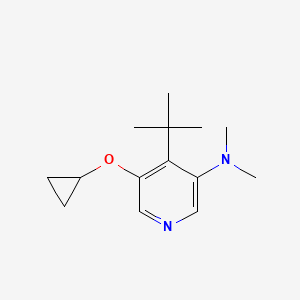
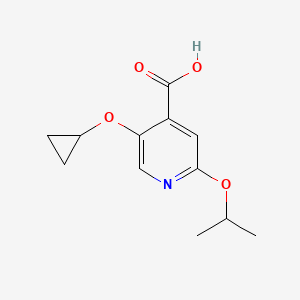
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)


